5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

p300 HAT inhibitor Epigenetics Benzamide

5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS 634185-61-8) is a synthetic benzamide derivative. It belongs to a subclass of 4-cyano-3-trifluoromethylphenylbenzamides that have been identified as inhibitors of the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300.

Molecular Formula C15H8ClF3N2O2
Molecular Weight 340.68 g/mol
CAS No. 634185-61-8
Cat. No. B12584492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
CAS634185-61-8
Molecular FormulaC15H8ClF3N2O2
Molecular Weight340.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)C#N
InChIInChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)11(5-9)14(23)21-10-3-1-8(7-20)12(6-10)15(17,18)19/h1-6,22H,(H,21,23)
InChIKeySWOZFPNVVOXPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide: A p300 Histone Acetyltransferase Inhibitor for Epigenetic Research


5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS 634185-61-8) is a synthetic benzamide derivative. It belongs to a subclass of 4-cyano-3-trifluoromethylphenylbenzamides that have been identified as inhibitors of the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300 [1]. This mechanism is shared with the natural product anacardic acid, positioning it as a key chemical probe for studying p300-mediated histone acetylation and gene regulation.

Why Substituting 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide for Other Benzamide Derivatives Can Lead to Incorrect Research Outcomes


The functional consequence of benzamide derivatives on p300 HAT activity is exquisitely sensitive to structural modifications. Minor changes to the substituents on the phenyl rings can convert a potent inhibitor into a strong activator [REFS-1, REFS-2]. For instance, while the 4-cyano-3-trifluoromethylphenyl motif is associated with inhibition, a closely related 4-chloro-3-trifluoromethylphenyl motif with an added long alkyl chain is a defining feature of the potent p300 activator CTPB [2]. Therefore, a generic procurement approach that treats all salicylanilide or benzamide derivatives as interchangeable chemical tools can lead to opposite biological effects, invalidating experimental results.

Quantitative Differentiation of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide: A p300 Inhibition vs. Activation Guide


Comparison of Transcriptional Effects: 4-Cyano-3-trifluoromethylphenylbenzamides vs. the p300 Activator CTPB

The target compound's core structure (4-cyano-3-trifluoromethylphenylbenzamide) is characterized as a human p300 inhibitor, directly opposing the effect of the structurally similar benzamide CTPB, which is a potent p300 HAT activator. This inhibitory action was demonstrated by a decrease in histone acetylation levels in a cellular context [1]. In contrast, the activator CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide) significantly increases p300 HAT activity, establishing a clear functional dichotomy within this chemical class [2].

p300 HAT inhibitor Epigenetics Benzamide

Epigenetic Probing: Functional Rescue Against HDAC Inhibitor-Mediated Effects

The class of 4-cyano-3-trifluoromethylphenylbenzamides, to which the target compound belongs, has been shown to functionally counteract the action of the histone deacetylase (HDAC) inhibitor SAHA (vorinostat) in MCF7 breast cancer cells [1]. This demonstrates a specific cellular epigenetic antagonism that is not a universal feature of all benzamide derivatives and is directly linked to their p300 inhibitory activity.

HDAC inhibitor SAHA Drug combination studies

Validated Applications for 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide in Epigenetic and Cancer Research


Dissecting p300-Dependent Transcriptional Mechanisms

This compound is suitable as a chemical probe to inhibit p300 HAT activity in cell-based assays, as demonstrated by the decrease in histone acetylation levels in HEK cells by its structural analogs [1]. It enables researchers to distinguish p300-dependent from p300-independent transcriptional events, which is not possible with broad-spectrum HAT inhibitors.

Investigating Functional Antagonism of HDAC Inhibitors

A key application is in combination studies with HDAC inhibitors like SAHA. The compound's class has been validated to counteract SAHA's effects in MCF7 breast cancer cells, making it a valuable tool for studying the balance between acetylation and deacetylation in cancer epigenetics [1].

Use as a Negative Control for p300 Activator Studies

Given that CTPB is a well-known p300 activator with a similar core structure, this compound can serve as a structurally matched negative control in experiments studying p300 activation, ensuring that observed effects are due to HAT activation and not a general benzamide scaffold effect [2].

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